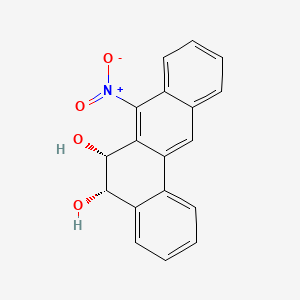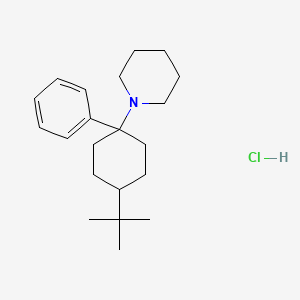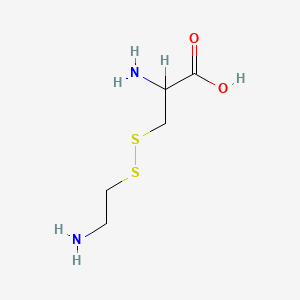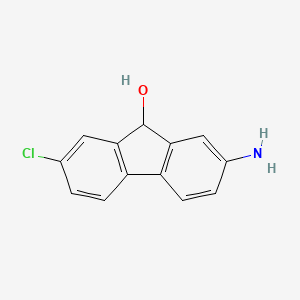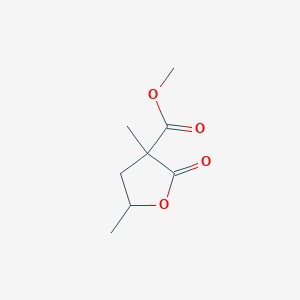
Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate is a chemical compound with the molecular formula C8H12O4. It is a derivative of oxolane, featuring a carboxylate ester group and two methyl groups at the 3 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 3,5-dimethyl-2-oxooxolane-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-2-oxooxolane-3-carboxylic acid.
Reduction: Formation of 3,5-dimethyl-2-oxooxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism by which Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate exerts its effects depends on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic or electrophilic sites on the enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate: The parent compound with slight structural variations.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of two methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other oxolane derivatives.
Propiedades
Número CAS |
74002-72-5 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-5-4-8(2,6(9)11-3)7(10)12-5/h5H,4H2,1-3H3 |
Clave InChI |
YYAAIVJSCWYJHT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)O1)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)


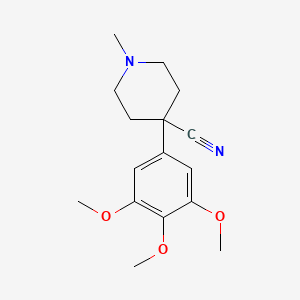
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)


